SB 242084 is a potent and selective 5-HT2C receptor inverse agonist/antagonist with high affinity for the human cloned 5-HT2C receptor (pKi of 9.0). It is characterized by its high selectivity over the closely related 5-HT2A and 5-HT2B receptor subtypes, making it a critical tool for isolating 5-HT2C-mediated pathways in research. As a brain-penetrant compound, it is widely used in both in vitro and in vivo models to investigate the roles of the 5-HT2C receptor in anxiety, depression, appetite, and substance use disorders.
Choosing a less selective serotonin receptor antagonist, such as ketanserin, introduces a significant risk of confounding data due to off-target effects. Ketanserin has considerable affinity for 5-HT2A and α1-adrenergic receptors, making it impossible to attribute observed effects solely to 5-HT2C blockade. For studies requiring unambiguous interpretation of 5-HT2C receptor function, the high selectivity of SB 242084 is a prerequisite for generating reproducible and publishable results, as it minimizes the likelihood that off-target interactions are driving the biological outcome.
SB 242084 demonstrates exceptionally high selectivity for the human 5-HT2C receptor, with a binding affinity (pKi) of 9.0. This is markedly higher than its affinity for the closely related 5-HT2A (pKi 6.8) and 5-HT2B (pKi 7.0) receptors, translating to a selectivity of approximately 158-fold over 5-HT2A and 100-fold over 5-HT2B. In comparison, the alternative antagonist RS-102221 shows a lower affinity for 5-HT2C (pKi 8.4-8.7) and a selectivity of approximately 100-fold over 5-HT2A/2B. This enhanced affinity and selectivity profile ensures more precise target engagement.
| Evidence Dimension | Receptor Binding Affinity (pKi) & Selectivity (Fold-Difference) |
| Target Compound Data | 5-HT2C: 9.0; ~158-fold selective over 5-HT2A; ~100-fold selective over 5-HT2B |
| Comparator Or Baseline | RS-102221: 5-HT2C: 8.4-8.7; ~100-fold selective over 5-HT2A/2B |
| Quantified Difference | Higher target affinity (pKi 9.0 vs 8.7) and greater selectivity over 5-HT2A (158x vs 100x) |
| Conditions | Radioligand binding assays with cloned human serotonin receptors. |
Higher selectivity minimizes the risk of off-target effects, leading to more reliable and interpretable data when investigating 5-HT2C-specific mechanisms.
Beyond simple binding, SB 242084 demonstrates potent functional activity as an inverse agonist. In cell lines expressing human 5-HT2C receptors, it effectively antagonizes agonist-stimulated phosphatidylinositol hydrolysis with a pKb of 9.3. This value is in close agreement with its high binding affinity (pKi 9.0), indicating efficient translation of receptor occupancy to functional blockade of both agonist-induced and constitutive receptor activity. This is a critical feature for experiments designed to probe the effects of basal receptor tone.
| Evidence Dimension | Functional Antagonist Potency (pKb) |
| Target Compound Data | 9.3 |
| Comparator Or Baseline | Binding Affinity (pKi) of 9.0 |
| Quantified Difference | High concordance between binding and functional potency |
| Conditions | 5-HT-stimulated phosphatidylinositol hydrolysis in SH-SY5Y cells expressing human 5-HT2C receptors. |
This confirms the compound is not just a binder but a potent functional modulator, essential for studies investigating the physiological consequences of silencing 5-HT2C receptor signaling.
SB 242084 (as the hydrochloride salt) is readily soluble in DMSO to at least 50 mM, facilitating the preparation of high-concentration stock solutions required for high-throughput screening and standard in vitro cell culture experiments. This contrasts with some alternative compounds or salt forms that may offer higher aqueous solubility but are less suited for workflows standardized on DMSO. The choice between SB 242084 and an alternative like RS-102221 hydrochloride, which has enhanced water solubility, is a critical procurement decision based on the intended experimental application and vehicle requirements.
| Evidence Dimension | Maximum Stock Solution Concentration |
| Target Compound Data | ≥50 mM in DMSO |
| Comparator Or Baseline | Alternative salt forms (e.g., RS-102221 HCl) may offer higher aqueous solubility but may not be required for DMSO-based protocols. |
| Quantified Difference | High DMSO solubility supports standard in vitro protocols. |
| Conditions | Solvent for stock solution preparation. |
For labs whose protocols are built around DMSO stock solutions, SB 242084 provides reliable and straightforward handling and dosing, avoiding potential precipitation or formulation issues.
When the experimental goal is to unambiguously attribute a physiological or behavioral outcome to the 5-HT2C receptor, the superior selectivity of SB 242084 over less selective agents is critical. Its >100-fold selectivity for 5-HT2C over 5-HT2A/2B minimizes the risk of confounding results from off-target receptor modulation.
SB 242084 is brain-penetrant and demonstrates in vivo efficacy at low doses (e.g., 0.1-1 mg/kg i.p. in rats for anxiolytic-like effects). This makes it a suitable choice for behavioral pharmacology studies where achieving significant central target engagement without administering large compound volumes or inducing peripheral side effects is necessary.
As a potent inverse agonist with high functional potency (pKb 9.3), SB 242084 is the appropriate tool for studying systems with high basal 5-HT2C receptor tone. It allows researchers to effectively silence the receptor, revealing the functional role of its constitutive activity in cellular signaling.
The high solubility of SB 242084 in DMSO (≥50 mM) makes it highly compatible with automated liquid handling systems and standard cell culture protocols that rely on DMSO for compound storage and dilution. This ensures ease of use and reproducibility in screening and mechanistic studies.